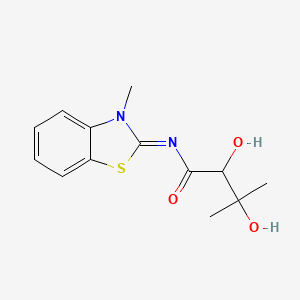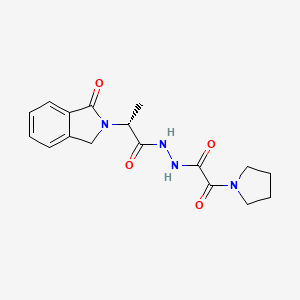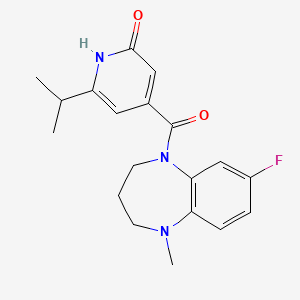
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide, also known as MitoBloCK-6, is a mitochondria-targeting compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex II, which plays a crucial role in the electron transport chain and ATP synthesis.
Mécanisme D'action
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide inhibits mitochondrial complex II by binding to the ubiquinone-binding site of the enzyme. This leads to a decrease in electron transfer and ATP synthesis, as well as an increase in ROS production. The exact mechanism by which 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide induces these effects is still under investigation, but it is thought to involve alterations in mitochondrial membrane potential and calcium homeostasis.
Biochemical and Physiological Effects
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been shown to induce a range of biochemical and physiological effects in different cell types. These include decreased ATP production, increased ROS production, altered mitochondrial morphology, and induction of apoptosis. Additionally, 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has several advantages for lab experiments, including its high potency and specificity for mitochondrial complex II. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring. Additionally, the effects of 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide. One area of interest is the development of more potent and selective inhibitors of mitochondrial complex II. Additionally, further studies are needed to elucidate the exact mechanism by which 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide induces its effects on mitochondrial function and to explore its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Finally, there is a need for more research on the potential side effects of 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide and its safety for use in humans.
Méthodes De Synthèse
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide can be synthesized using a multistep process that involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with 3-bromo-2-hydroxy-3-methylbutan-1-one, followed by a series of purification steps. The final product is obtained in high yield and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been widely used in scientific research due to its potent inhibitory effect on mitochondrial complex II. It has been shown to induce a range of physiological and biochemical effects, including decreased ATP production, increased reactive oxygen species (ROS) production, and altered mitochondrial morphology. These effects have been studied in a variety of cell types, including cancer cells, neurons, and cardiomyocytes.
Propriétés
IUPAC Name |
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,18)10(16)11(17)14-12-15(3)8-6-4-5-7-9(8)19-12/h4-7,10,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKDBOOJNATIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)N=C1N(C2=CC=CC=C2S1)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)

![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)




![3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)

![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)